N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromo-4-methoxybenzamide
Description
N-{[4-(1,3-Benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromo-4-methoxybenzamide is a complex organic compound that features a benzothiazole moiety, a bromine atom, and a methoxy group
Properties
IUPAC Name |
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-3-bromo-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O2S2/c1-28-18-11-8-14(12-16(18)23)20(27)26-22(29)24-15-9-6-13(7-10-15)21-25-17-4-2-3-5-19(17)30-21/h2-12H,1H3,(H2,24,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRKRGXDFDKZCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromo-4-methoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone.
Coupling Reaction: The benzothiazole derivative is then coupled with 4-isocyanatobenzene to form the intermediate compound.
Introduction of the Bromine Atom: Bromination of the intermediate compound is carried out using bromine or a brominating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced products include amines or alcohols.
Substitution: Substituted products depend on the nucleophile used, such as amino or thiol derivatives.
Scientific Research Applications
N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromo-4-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s luminescent properties make it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Research: It is used as a probe in fluorescence microscopy to study cellular processes and protein interactions.
Mechanism of Action
The mechanism of action of N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromo-4-methoxybenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a role in cell signaling and cancer progression.
Pathway Modulation: It can modulate signaling pathways like the MAPK/ERK pathway, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide
- 3,4-Dimethoxy-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide
Uniqueness
N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromo-4-methoxybenzamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where halogenated derivatives are preferred.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
